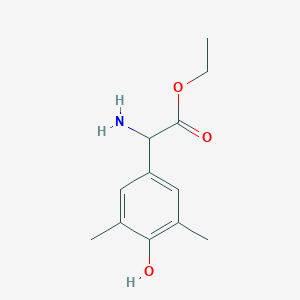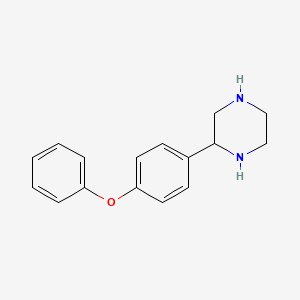![molecular formula C16H19Cl2N3 B15303248 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)
2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a synthetic compound belonging to the benzimidazole class This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenyl group and an ethanamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions to form the benzimidazole core.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with an appropriate alkylating agent, such as bromoethane, to introduce the ethanamine side chain.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The ethanamine side chain can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in pain and inflammation pathways.
Pathways Involved: It may modulate the activity of neurotransmitters or inhibit the production of pro-inflammatory cytokines, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Etazene: A benzimidazole opioid with similar structural features but different pharmacological properties.
Clemizole: An antihistaminic agent with a benzimidazole core.
Etonitazene: An analgesic with a benzimidazole structure.
Uniqueness
2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine side chain, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
属性
分子式 |
C16H19Cl2N3 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC 名称 |
2-[6-(4-methylphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C16H17N3.2ClH/c1-11-2-4-12(5-3-11)13-6-7-14-15(10-13)19-16(18-14)8-9-17;;/h2-7,10H,8-9,17H2,1H3,(H,18,19);2*1H |
InChI 键 |
ZJCSZINMAVMXTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


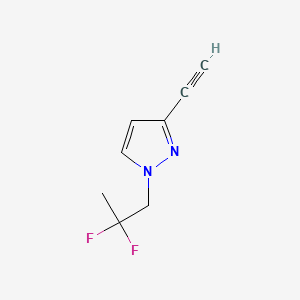

![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
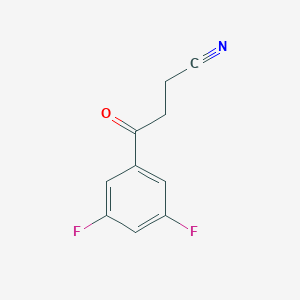
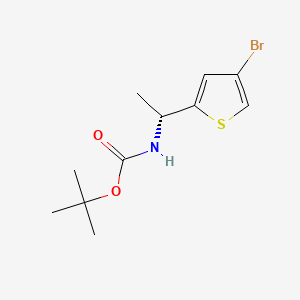
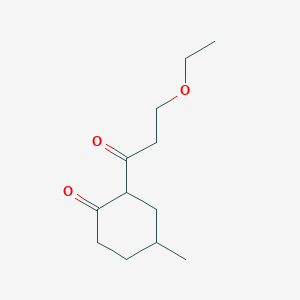
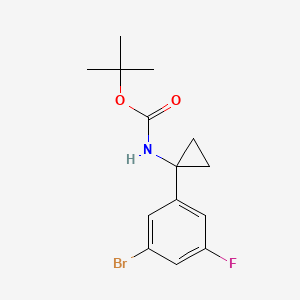
![bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
![tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
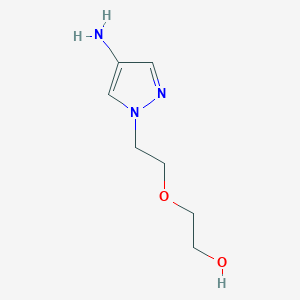
![2-(2,6-Dioxo-3-piperidyl)-5-[2-[2-(methylamino)ethoxy]ethylamino]isoindoline-1,3-dione](/img/structure/B15303244.png)
